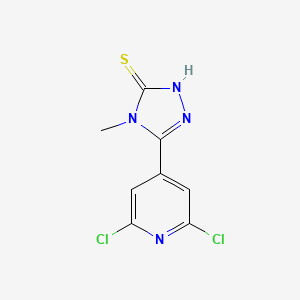

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a 2,6-dichloropyridin-4-yl group at the 5-position. This compound is synthesized via condensation reactions involving 2,6-dichloropyridine-4-carbaldehyde derivatives and thiosemicarbazides, followed by cyclization under acidic or alkaline conditions . Its structural characterization typically employs techniques like FT-IR, NMR, and LC-MS, while crystallographic studies utilize software such as SHELX for refinement .

Properties

IUPAC Name |

3-(2,6-dichloropyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c1-14-7(12-13-8(14)15)4-2-5(9)11-6(10)3-4/h2-3H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXITHVYKIYFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353221 | |

| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266679-15-6 | |

| Record name | 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Thiosemicarbazide Intermediates

One common approach to synthesize 1,2,4-triazole-3-thiol derivatives involves the reaction of thiosemicarbazides with appropriate aldehydes or ketones, followed by cyclization:

- Step 1: Preparation of thiosemicarbazide derivatives by reacting hydrazine derivatives with carbon disulfide or related sulfur sources.

- Step 2: Condensation of thiosemicarbazide with 2,6-dichloropyridine-4-carbaldehyde to form a hydrazone intermediate.

- Step 3: Cyclization under acidic or basic conditions to yield the 1,2,4-triazole-3-thiol ring system substituted with the 2,6-dichloropyridin-4-yl group.

This method is supported by analogous syntheses of 1,2,4-triazole-3-thiones where thiosemicarbazides react with substituted benzaldehydes to afford high yields of the target heterocycles.

Cyclization of Hydrazinecarbodithioate Salts

Another route involves:

- Formation of potassium hydrazinecarbodithioate salts by reacting substituted hydrazides with carbon disulfide in alcoholic potassium hydroxide.

- Refluxing these salts with hydrazine hydrate to induce cyclization, producing 4-amino-5-substituted-1,2,4-triazole-3-thiones.

- Subsequent substitution or methylation at the 4-position to obtain the methylated triazole-3-thiol derivative.

This approach is well-documented for related compounds and can be adapted for the 2,6-dichloropyridinyl substituent.

Direct Substitution Using 3-Mercapto-1,2,4-triazole

A more direct synthetic method involves:

- Using 3-mercapto-1,2,4-triazole as a starting material.

- Reacting it with 2,6-dichloropyridin-4-yl halides or derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as N,N,N',N'-hexamethylphosphoric triamide (HMPA).

- The reaction is typically conducted at elevated temperatures (~80°C) in sealed tubes under inert atmosphere (Schlenk technique) for 24 hours.

- After reaction completion, acidification and extraction steps are performed, followed by purification via column chromatography.

This method yields the target compound in moderate to good yields (70-80%) and is efficient for introducing the 2,6-dichloropyridin-4-yl substituent onto the triazole thiol core.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thiosemicarbazide condensation | Thiosemicarbazide + 2,6-dichloropyridine aldehyde | Acidic/basic cyclization, reflux | 80-90 | High yield, multi-step, well-established |

| Hydrazinecarbodithioate route | Hydrazides + CS2, then hydrazine hydrate | Reflux in alcoholic KOH, then hydrazine | 75-85 | Requires intermediate salt formation |

| Direct substitution | 3-Mercapto-1,2,4-triazole + 2,6-dichloropyridinyl halide | K2CO3, HMPA, 80°C, sealed tube, 24h | 70-80 | Straightforward, moderate yield, scalable |

Research Findings and Optimization Notes

- The choice of solvent and base is critical for the direct substitution method; HMPA and potassium carbonate provide optimal conditions for nucleophilic substitution on the dichloropyridinyl ring.

- The sealed tube and inert atmosphere (Schlenk technique) prevent oxidation of the thiol group and improve yield and purity.

- Cyclization reactions involving thiosemicarbazides benefit from controlled pH and temperature to avoid side reactions and maximize yield.

- Purification is typically achieved by column chromatography , and characterization is confirmed by NMR, elemental analysis, and mass spectrometry.

- The synthetic routes are adaptable to produce various derivatives by changing the substituents on the pyridine or triazole rings, allowing for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyridine ring.

Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Aminated Derivatives: Resulting from nucleophilic substitution of chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The presence of the triazole and pyridine rings, along with the thiol group, provides a versatile scaffold for the design of new therapeutic agents.

Industry

In the agricultural industry, this compound and its derivatives are explored for their potential use as pesticides or herbicides. Their ability to disrupt biological processes in pests or weeds makes them valuable for crop protection.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with structurally related 1,2,4-triazole derivatives, emphasizing substituent effects on physicochemical properties and biological activities:

Structural and Functional Analysis:

This could enhance interactions with biological targets like enzymes or receptors. Methyl vs.

In contrast, TT001’s isoxazolyl ethoxy group directs its application toward neuropsychiatric disorders .

Solubility and Salt Formation :

- Unlike TT001, which forms pharmaceutically acceptable salts (e.g., hydrochloride) for enhanced solubility , the target compound’s dichloropyridinyl group may limit salt formation due to reduced basicity.

Synthetic Accessibility: The target compound is synthesized via Schiff base formation with 2,6-dichlorobenzaldehyde , a method distinct from the alkylation/aminomethylation routes used for phenyl-substituted triazoles .

Key Research Findings and Contradictions

- Antibacterial Inefficiency : Pyridyl/naphthyl triazoles (e.g., ) showed negligible activity despite structural similarity to active compounds, underscoring the importance of substituent optimization.

- Divergent Therapeutic Applications : While TT001 targets stress disorders , indole/pyrrole derivatives (e.g., ) focus on oncology/inflammation, highlighting the triazole scaffold’s versatility.

Biological Activity

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₂Cl₂N₄S

- CAS Number : 266679-15-6

- Molecular Weight : 287.25 g/mol

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study highlighted its effectiveness against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 27.3 μM.

- HCT-116 (Colon Cancer) : An IC50 value of 6.2 μM was recorded for this cell line .

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antibacterial Activity

The compound has shown notable antibacterial activity against several pathogenic bacteria. In vitro studies have demonstrated its effectiveness comparable to standard antibiotics such as chloramphenicol. The following table summarizes its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound could serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. It has been tested against various fungal strains with promising results:

- Candida albicans : Effective at concentrations as low as 8 µg/mL.

- Aspergillus niger : Showed significant inhibition at concentrations around 16 µg/mL.

These results suggest that it may be useful in treating fungal infections .

Anti-inflammatory Activity

Another important aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that it can inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the triazole ring and pyridine moiety significantly influence the biological activity of the compound. Electron-withdrawing groups enhance its anticancer and antibacterial activities, while specific substituents can improve its anti-inflammatory properties .

Case Studies

- Case Study on Anticancer Effects : A study investigated the effects of this compound on breast cancer cells (MCF-7). The researchers observed a dose-dependent decrease in cell viability, indicating a strong potential for therapeutic application in breast cancer treatment.

- Case Study on Antibacterial Efficacy : In another study focusing on bacterial infections, the compound was tested in vivo using a mouse model infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to controls treated with saline.

Q & A

Q. What are the standard synthetic routes for 5-(2,6-dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the thiol group .

- Incompatibilities: Avoid oxidizers (e.g., H₂O₂, I₂) and moisture to minimize disulfide formation .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against enzymatic targets?

Methodological Answer:

- Protocol:

Target Selection: Use enzymes like α-amylase or fungal CYP51 (common for triazole derivatives) .

Docking Software: AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS-AA) .

Q. What computational methods elucidate the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to analyze:

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Step 1: Validate assay conditions (e.g., MIC values via serial dilution vs. disk diffusion) .

- Step 2: Check for tautomerism (thiol ↔ thione forms) using IR (S-H stretch at 2550 cm⁻¹) or XRD .

- Step 3: Compare with structurally analogous compounds (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol derivatives) to isolate substituent effects .

Example Data Contradiction:

| Study | MIC (µg/mL, S. aureus) | Method |

|---|---|---|

| A (2023) | 12.5 | Broth dilution |

| B (2024) | 25.0 | Agar diffusion |

Resolution: Broth dilution is more sensitive due to direct contact with bacterial suspensions .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.